2,5,6-Trichloro-4-methoxypyridine-3-carboxamide
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Overview
Description
2,5,6-Trichloro-4-methoxypyridine-3-carboxamide is a chemical compound with the molecular formula C7H4Cl3NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of three chlorine atoms, a methoxy group, and a carboxamide group attached to the pyridine ring. It is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.
Scientific Research Applications
2,5,6-Trichloro-4-methoxypyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-amino-6-methoxypyridine with copper(I) chloride to form 2,3,5-trichloro-6-methoxypyridine . This intermediate can then be further reacted to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can optimize the production process. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2,5,6-Trichloro-4-methoxypyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove chlorine atoms.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
The major products formed from these reactions include substituted pyridines, pyridine oxides, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 2,5,6-Trichloro-4-methoxypyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This can lead to the inhibition of microbial growth or the suppression of unwanted biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trichloro-6-methoxypyridine: Similar structure but lacks the carboxamide group.
2-Methoxy-3,5,6-trichloropyridine: Another closely related compound with similar chemical properties.
Dichloroaniline: Contains two chlorine atoms and an amino group, used in various industrial applications.
Uniqueness
2,5,6-Trichloro-4-methoxypyridine-3-carboxamide is unique due to the presence of the carboxamide group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2,5,6-trichloro-4-methoxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3N2O2/c1-14-4-2(7(11)13)5(9)12-6(10)3(4)8/h1H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDATRNYHRNHFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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